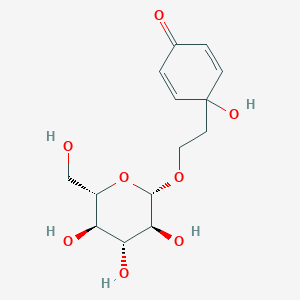

Cornoside

Descripción general

Descripción

Cornoside is a phenylethanoid glycoside that has been isolated from various plant species, including those in the families Bignoniaceae, Buddlejaceae, Cornaceae, Martyniaceae, Oleaceae, and Verbenaceae . It is known for its unique structure, which includes a benzoquinol ring, and has been studied for its potential therapeutic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cornoside can be synthesized through the oxidation of salidroside, a glucoside of 4-hydroxyphenylethyl alcohol. This reaction is catalyzed by a cytochrome P450 enzyme known as salidroside mono-oxygenase. The enzyme requires NADPH as a cofactor and molecular oxygen. The reaction is optimized at a pH of 7.5 .

Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources such as Abeliophyllum distichum. High-speed counter current chromatography (HSCCC) is used for the isolation and purification of this compound from plant extracts. The solvent system typically used is a mixture of ethyl acetate, n-butanol, and water .

Análisis De Reacciones Químicas

Types of Reactions: Cornoside undergoes various chemical reactions, including oxidation, reduction, and substitution. The benzoquinol ring in this compound is particularly reactive and can participate in redox reactions.

Common Reagents and Conditions:

Oxidation: Catalyzed by cytochrome P450 enzymes, requiring NADPH and molecular oxygen.

Reduction: Can be reduced using standard reducing agents such as sodium borohydride.

Substitution: The phenolic hydroxyl groups can undergo substitution reactions with reagents like acyl chlorides to form esters.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as esters and reduced forms of the compound.

Aplicaciones Científicas De Investigación

Chemotaxonomic Studies

Cornoside serves as a marker in chemotaxonomic studies to understand the evolutionary relationships among plant species. By analyzing the presence and concentration of this compound in various plants, researchers can infer phylogenetic relationships within the families Bignoniaceae, Buddlejaceae, Cornaceae, Martyniaceae, Oleaceae, and Verbenaceae.

This compound exhibits a range of biological activities that make it a subject of interest in pharmacology:

- Antioxidant Activity : In vitro studies demonstrate that this compound can scavenge free radicals and reduce oxidative stress. It effectively inhibits nitric oxide production in lipopolysaccharide-stimulated macrophages .

- Anti-inflammatory Effects : Research indicates that this compound modulates inflammatory pathways. Methanol extracts rich in this compound from Veronica species have shown the ability to inhibit nitric oxide production without cytotoxicity.

- Anticancer Potential : Studies have reported dose-dependent cytotoxicity of this compound against various cancer cell lines such as KB epidermoid carcinoma and B16 melanoma cells. The water fractions of extracts containing this compound exhibited significant radical scavenging activity .

Aldose Reductase Inhibition

A pivotal study by Hong Mei Li et al. explored this compound's inhibitory activity on aldose reductase, an enzyme implicated in diabetic complications. The study confirmed its potential therapeutic application in diabetes management by demonstrating an IC value of 150 μM against rat lens aldose reductase.

Case Study 1: Antioxidant and Cytotoxicity Evaluation

In an investigation focused on the antioxidant capacity of this compound, researchers assessed its protective effects on human hepatoma HepG2 cells against oxidative damage induced by hydrogen peroxide. The results indicated that this compound could protect cellular DNA from oxidative lesions, highlighting its dual role as both an antioxidant and a protective agent against genotoxicity.

Case Study 2: Transformation into Halleridone

Research on the transformation of this compound into halleridone revealed insights into its metabolic pathways within olive plants. This transformation is significant for understanding the compound's stability and potential applications in food science .

Industrial Applications

This compound is utilized in the development of natural product-based pharmaceuticals and nutraceuticals due to its diverse biological activities. Its role as an antioxidant and anti-inflammatory agent positions it as a valuable ingredient in dietary supplements aimed at promoting health and wellness.

Mecanismo De Acción

Cornoside exerts its effects through various molecular targets and pathways. The benzoquinol ring is crucial for its biological activity. For example, this compound inhibits aldose reductase, an enzyme involved in the polyol pathway, which is implicated in diabetic complications . The inhibition is achieved through the binding of this compound to the active site of the enzyme, preventing the reduction of glucose to sorbitol.

Comparación Con Compuestos Similares

- Acteoside

- Eutigoside B

- Isoacteoside

- Rutin

Cornoside’s unique structure and diverse biological activities make it a compound of significant interest in scientific research and industrial applications.

Actividad Biológica

Cornoside is a phenolic glycoside primarily isolated from various plant species, including Olea europaea (olive) and some members of the Veronica genus. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article compiles research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential applications in medicine and nutrition.

- Molecular Formula : CHO

- Molecular Weight : 316.304 g/mol

- CAS Number : 40661-45-8

This compound's structure consists of a phenolic backbone with glycosidic linkages that contribute to its biological activity. The compound exhibits an inhibitory effect on rat lens aldose reductase (AR), with an IC value of 150 μM, indicating its potential role in managing diabetic complications related to sorbitol accumulation .

1. Antioxidant Activity

This compound has been shown to possess significant antioxidant properties. In vitro studies demonstrate its ability to scavenge free radicals, thereby reducing oxidative stress in cellular models. For instance, extracts containing this compound effectively inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a mechanism for its anti-inflammatory effects .

2. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. In studies involving Veronica species, methanol extracts rich in this compound demonstrated the ability to inhibit NO production without exhibiting cytotoxicity. This property underscores its potential as a therapeutic agent in inflammatory diseases .

3. Anticancer Potential

This compound's cytotoxic effects have been evaluated against various cancer cell lines. Studies report that this compound exhibits dose-dependent cytotoxicity against KB epidermoid carcinoma and B16 melanoma cells. The water fractions of extracts from Veronica species showed significant radical scavenging activity, which may contribute to their anticancer properties .

Study on Aldose Reductase Inhibition

A pivotal study by Hong Mei Li et al. explored the inhibitory activity of this compound on aldose reductase, an enzyme implicated in diabetic complications. The study utilized high-speed counter-current chromatography to isolate this compound from Abeliophyllum distichum leaves and assessed its IC value against rat lens AR, confirming its potential therapeutic application in diabetes management .

Antioxidant and Cytotoxicity Evaluation

Another investigation focused on the antioxidant capacity of this compound and related compounds in protecting human hepatoma HepG2 cells from oxidative damage induced by hydrogen peroxide. The results indicated that this compound could protect cellular DNA from oxidative lesions, highlighting its dual role as both an antioxidant and a protective agent against genotoxicity .

Summary of Biological Activities

Propiedades

IUPAC Name |

4-hydroxy-4-[2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O8/c15-7-9-10(17)11(18)12(19)13(22-9)21-6-5-14(20)3-1-8(16)2-4-14/h1-4,9-13,15,17-20H,5-7H2/t9-,10-,11+,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVARPTUBCBNJX-WJTVCTBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C=CC1=O)(CCOC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(C=CC1=O)(CCO[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10961052 | |

| Record name | 2-(1-Hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40661-45-8 | |

| Record name | Cornoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040661458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.